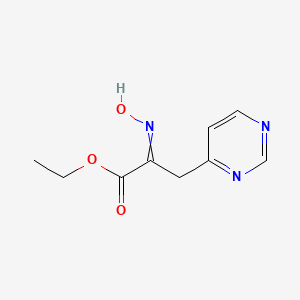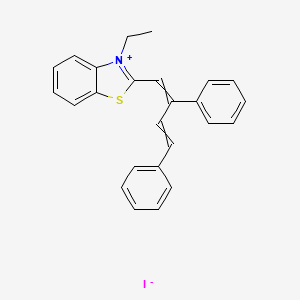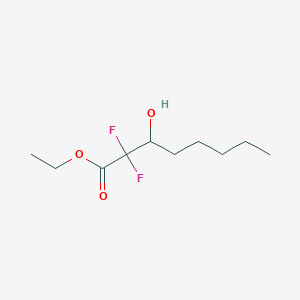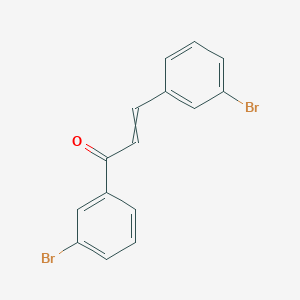![molecular formula C8H11N3S B14346397 3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine CAS No. 95209-13-5](/img/structure/B14346397.png)
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring The presence of a methylsulfanyl group at the 3-position adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated, nitrated pyridazine derivatives.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A simpler analog without the tetrahydropyridine ring.
Pyridazinone: Contains a keto group at the 3-position instead of a methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine is unique due to the presence of both the methylsulfanyl group and the fused ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
95209-13-5 |
|---|---|
Formule moléculaire |
C8H11N3S |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
3-methylsulfanyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-5-6-3-2-4-9-8(6)11-10-7/h5H,2-4H2,1H3,(H,9,11) |
Clé InChI |
QSCDNGTYBWSKRD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C2C(=C1)CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)






![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)

